1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-6-2-3-8-16(14)22(17)11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPNFSSSQJNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chlorophenyl Methyl Group: The 3-chlorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at Oxadiazole-Thiol Position
The 5-thiol group undergoes S-alkylation/aralkylation to introduce diverse substituents, enhancing biological activity .
Example Reaction :
Representative Products :
| R Group | Biological Activity (MIC, µM) | Target Pathogens |
|---|---|---|
| 4-Fluorobenzyl | 9.12 ± 2.15 | E. coli |
| Iso-propyl | 10.06 ± 1.66 | S. typhi |
| Allyl | 10.43 ± 2.29 | P. aeruginosa |
Spectroscopic Characterization
Critical data for verifying reaction outcomes:
Key Peaks in IR/NMR :
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IR : N–H stretch (3226 cm⁻¹), C=N (1484 cm⁻¹), C–S (810 cm⁻¹) .
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¹H-NMR : Indole NH (δ 11.0 ppm), 3-chlorobenzyl CH₂ (δ 4.29 ppm) .
Biological Activity-Linked Reactivity
The compound’s 1,3,4-oxadiazole and indole moieties enable interactions with biological targets:
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Antibacterial Action : Disruption of bacterial cell membranes via polar interactions with oxadiazole’s heteroatoms .
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Enzyme Inhibition : Competitive inhibition of α-glucosidase (IC₅₀ = 17.11 ± 0.02 µg/mL) through hydrogen bonding with the oxadiazole ring .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C (DSC data).
-
Hydrolytic Sensitivity : Oxadiazole ring remains intact under physiological pH but degrades in strongly acidic/basic conditions .
Comparative Reactivity of Analogues
Modifications Impacting Activity :
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 5-Methyl on oxadiazole | Enhances lipophilicity | |
| 3-Cl on benzyl | Improves antimicrobial potency |
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities that make it a candidate for further research:
- Antitumor Activity : Research has indicated that derivatives of oxadiazole compounds can exhibit significant antitumor properties. For instance, studies have shown that certain oxadiazole derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that compounds containing oxadiazole moieties may offer neuroprotective benefits. They have been evaluated for their ability to promote neurite outgrowth and enhance neuronal repair following injuries .
- Antimicrobial Activity : Preliminary investigations have revealed potential antimicrobial properties, with some derivatives showing effectiveness against a range of bacterial strains. This suggests a possible application in treating infections caused by resistant bacteria .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The structural and functional attributes of 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can be compared to the following analogs:
Structural Analogues
a. 3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (Compound 19a)
- Structure: Lacks the 3-chlorobenzyl group but includes a 5-amino substituent on the oxadiazole.
- Properties: Melting point: 188°C (lower than most halogenated analogs due to reduced molecular symmetry). IR: NH and NH2 stretches at 3401–3179 cm⁻¹ . Bioactivity: Not explicitly reported, but amino groups often enhance solubility and hydrogen-bonding interactions.
b. 3-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (Compound 19b)
- Structure: Features a phenylamino group on the oxadiazole.
- Properties :
c. 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole Derivatives
- Structure : Similar oxadiazole-indole framework but lacks the methyl group on oxadiazole and benzyl substitution.
- Bioactivity : Demonstrated antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (MIC: 12.5–25 µg/mL), attributed to the electron-withdrawing chloro group enhancing membrane disruption .
Functional Analogues
a. 1-((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazole
- Structure : Benzimidazole core with oxadiazole and pyrimidine substituents.
- Bioactivity : Dual anticancer and anti-inflammatory action (COX-2 IC₅₀: 8.2 µM) . The ethyl group on oxadiazole may reduce steric hindrance compared to the methyl group in the target compound.
b. 3-[(3-Methyl-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole (Compound 22)
- Structure: Replaces oxadiazole with a pyrazolinone ring.
- Properties :
Comparative Analysis Table
Structure-Activity Relationships (SAR)
- Oxadiazole Substitution: Methyl or ethyl groups (e.g., target compound) improve metabolic stability compared to amino or phenylamino groups . Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance antimicrobial activity by disrupting bacterial membranes .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a derivative of indole and oxadiazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring via a chlorophenyl group. This structural arrangement is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The 1,3,4-oxadiazole scaffold is known for its cytotoxic effects against various cancer cell lines. It operates by inhibiting specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the compound may bind to active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .
-
Antimicrobial Activity :
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazoles have been reported to exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Studies
A study highlighted the synthesis of various oxadiazole derivatives, including those similar to the target compound. These derivatives exhibited potent anticancer properties against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.5 µM to 10 µM depending on the structural modifications made .
Antimicrobial Studies
Research conducted on related oxadiazole compounds demonstrated their efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications enhanced antimicrobial potency, with some compounds achieving MIC values as low as 2 µg/ml .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole?
The compound is typically synthesized via coupling reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed:
- Procedure : 3-(2-Azidoethyl)-5-fluoro-1H-indole is reacted with 3-ethynylanisole in PEG-400/DMF under CuI catalysis for 12 hours. The product is extracted with ethyl acetate, dried, and purified via column chromatography (70:30 ethyl acetate/hexane), yielding 42% .
- Key Considerations : Solvent choice (PEG-400 enhances reaction efficiency), catalyst loading, and purification methods (TLC monitoring, column chromatography) are critical for yield optimization.
Q. How is the structural integrity of this compound validated post-synthesis?
Multimodal analytical techniques are used:
- 1H/13C/19F NMR : Confirms substituent positions and aromatic proton environments .
- FAB-HRMS : Verifies molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1480 cm⁻¹ for oxadiazole) .
- TLC : Monitors reaction progress and purity .
Q. What initial biological screening protocols are recommended for this compound?
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria via broth microdilution. Use Norfloxacin as a positive control. Note: Oxadiazole-containing indoles often show bacterial efficacy but lack antifungal activity .
- Enzyme Inhibition : Screen against α-glucosidase or lipoxygenase (LOX) using spectrophotometric assays. Acarbose and Baicalein are common standards .
Advanced Research Questions
Q. How do structural modifications at the oxadiazole and indole moieties influence biological activity?
- Substituent Effects :
- Alkyl Chains : Longer chains (e.g., n-heptyl in 6h) enhance α-glucosidase inhibition by improving hydrophobic interactions with enzyme active sites .
- Halogenated Benzyl Groups : 4-Chlorobenzyl (6p) increases LOX inhibition due to electron-withdrawing effects stabilizing enzyme-ligand interactions .
Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?
- α-Glucosidase Inhibition : The oxadiazole core acts as a hydrogen-bond acceptor with catalytic residues (e.g., Asp214 in Saccharomyces cerevisiae α-glucosidase). Indole’s planar structure facilitates π-π stacking with aromatic side chains in the active site .
- LOX Inhibition : Chlorobenzyl substituents (e.g., 6p) chelate iron in the LOX active site, disrupting substrate oxidation .
Q. How can researchers resolve discrepancies in antimicrobial efficacy data across studies?
- Strain Variability : Differences in bacterial membrane permeability (e.g., Pseudomonas aeruginosa vs. Bacillus subtilis) may explain variable MIC values. Validate using standardized CLSI protocols .
- Assay Conditions : Adjust inoculum size, incubation time, and solvent (DMSO vs. aqueous buffers) to minimize false negatives .
Q. What strategies improve purification yields for amorphous derivatives of this compound?
- Recrystallization : Use DMF/acetic acid mixtures to enhance crystallinity of amorphous solids .
- Chromatography : Optimize eluent polarity (e.g., ethyl acetate/hexane gradients) to separate closely related byproducts .
Q. Why does the 1,3,4-oxadiazole moiety enhance bioactivity in indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
